N-(2-ethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

NAAA inhibitor Pain Inflammation

Sourcing a highly potent, selective NAAA inhibitor for pain and inflammation research often means compromising on target engagement due to batch variability. This compound eliminates that risk with verified sub-25 nM potency against human NAAA. • Recombinant NAAA IC50: 7 nM; cellular NAAA IC50: 23 nM - ensures robust PEA degradation blockade at low doses. • >16-fold selectivity over acid ceramidase - clean chemical probe for target deconvolution. • Defined SAR at the 2-ethylphenyl position - 7-fold more potent than the closest analog (IC50 160 nM), making it the essential benchmark for medicinal chemistry campaigns.

Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
Cat. No. B12121630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Molecular FormulaC20H19NO4
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C
InChIInChI=1S/C20H19NO4/c1-3-14-6-4-5-7-17(14)21-19(22)12-24-15-8-9-16-13(2)10-20(23)25-18(16)11-15/h4-11H,3,12H2,1-2H3,(H,21,22)
InChIKeyGWADWOIIYQLXSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-ethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide: Potent NAAA Inhibitor


N-(2-ethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic coumarin-based acetamide derivative characterized as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) [1]. This enzyme is a key regulator of endogenous lipid signaling molecules like palmitoylethanolamide (PEA), which plays a crucial role in managing inflammation and pain [1]. The compound is a member of a broader class of 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamide derivatives, which have been investigated for antimicrobial and antidiabetic properties, but its specific, high potency against NAAA distinguishes it for targeted therapeutic research [2].

NAAA pathway inhibition studies and lipid signaling research
Enzyme-targeted assay context requiring N-aryl substitution specificity
Structure-activity relationship (SAR) analysis for coumarin acetamide probes

Generic Substitution Limitations for This NAAA Inhibitor


The NAAA inhibitory activity of this compound class is highly sensitive to the specific substitution on the acetamide nitrogen. Simple replacement with a different N-aryl or N-alkyl analog leads to a significant loss of potency, as demonstrated by the 7-fold difference in IC50 between this compound (23 nM) and a closely related analog (160 nM) [1]. This sensitivity indicates that the 2-ethylphenyl group is crucial for optimal target engagement, making generic substitution scientifically unsound. A scientist or procurement specialist cannot simply swap this compound for another coumarin acetamide derivative and expect equivalent results, as even minor structural modifications drastically alter the pharmacodynamic profile.

N-aryl substitution sensitivity: even minor N-alkyl/aryl changes may shift NAAA inhibition potency substantially.

Coumarin acetamide class includes analogs with antimicrobial, not NAAA, activity — target profile may not transfer.

Generic coumarinyloxy acetamide replacement likely disrupts 2-ethylphenyl-driven target engagement; verify identity before substitution.

Quantitative Evidence vs. Analogs


NAAA Potency Advantage Over an Analog

The target compound demonstrates a 7-fold greater inhibitory potency against human NAAA compared to a structurally related analog. This demonstrates a clear structure-activity relationship where the 2-ethylphenyl substitution is highly favored for target engagement [1].

NAAA inhibition vs. analog
Head-to-head
IC50: 23 nM vs 160 nM (7-fold reported difference)
Supports SAR-driven NAAA engagement for 2-ethylphenyl substitution.
Cellular assay context; substitution effects require validation.
NAAA inhibitor Pain Inflammation

Recombinant NAAA Absolute Potency

In an orthogonal assay using recombinant human NAAA, the target compound exhibited an extremely potent IC50 of 7 nM, confirming its high intrinsic activity against the isolated enzyme target [1]. This provides a strong baseline for enzyme-targeted studies, unconfounded by cellular variables.

Recombinant NAAA potency
Class-level
IC50: 7 nM
Reported recombinant enzyme inhibition context.
Biochemical assay reference; cellular translation may vary.
NAAA Enzyme inhibition Recombinant protein

NAAA Selectivity Over Acid Ceramidase

The target compound demonstrates a clear selectivity window for NAAA over the related enzyme acid ceramidase. While it inhibits NAAA with high potency (7-23 nM), its IC50 against acid ceramidase is 390 nM [1]. This indicates a preferential binding mode for NAAA.

Selectivity vs. acid ceramidase
Class-level
NAAA IC50: 23 nM / Acid ceramidase IC50: 390 nM (reported >16-fold window)
Supports selectivity profiling for NAAA over related ceramidase.
Off-target monitoring recommended in phenotypic assays.
Enzyme selectivity Off-target activity NAAA

Unique Activity from 2-Ethylphenyl Substitution

The precise N-(2-ethylphenyl) substitution pattern is the key molecular feature distinguishing this compound from a large series of coumarinyloxy acetamide derivatives. Research on this compound class shows that aromatic and alicyclic substitutions confer potent antimicrobial activity, whereas aliphatic straight-chain amides show poor activity [1]. This specific substitution is not a generic alkyl variant but a carefully positioned aromatic group that drives its differential NAAA potency.

2-Ethylphenyl SAR identity
Data to verify
N-(2-ethylphenyl) substitution essential for NAAA activity; distinct from antimicrobial N-ethyl analog.
SAR context supports specific compound procurement.
Cross-check identity against published structure.
Structure-Activity Relationship SAR Coumarin

N-(2-ethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide: Research & Industrial Applications


NAAA Inhibitor Profiling for Inflammatory Pain

The compound's verified sub-25 nM potency against human NAAA makes it a superior candidate for use as a reference inhibitor in pharmacokinetic/pharmacodynamic (PK/PD) studies and in vivo pain models, where its >7-fold potency advantage over near-analogs [1] ensures a robust blockade of PEA degradation at lower, more selective doses.

NAAA Selectivity Profiling Probe

With a demonstrated >16-fold selectivity window for NAAA over acid ceramidase [1], this compound is a reliable chemical probe for dissecting the specific roles of NAAA versus other ceramidases in cellular lipid metabolism. It is a strategically superior choice for target deconvolution assays compared to less selective inhibitors.

Biochemical Assay Development & Compound Management

The high potency on recombinant NAAA (IC50: 7 nM) [1] supports its use as a positive control in high-throughput screening (HTS) campaigns, fluorescence polarization assays, and surface plasmon resonance (SPR) binding studies. Its procurement ensures assay robustness and consistency, which can be compromised by using a less potent analog.

SAR and Lead Optimization

The unique 2-ethylphenyl substitution [2] defines a site of high SAR sensitivity. Medicinal chemistry teams should source this specific compound as the benchmark for synthesizing and evaluating new NAAA inhibitors, as the dramatic potency cliff observed with the 7-fold less potent analog is a critical data point for rational drug design.

Application
Selection Property
Validation Focus
NAAA pathway profiling in inflammatory pain models
NAAA inhibition potency profile
Target engagement and PEA degradation endpoint monitoring
NAAA vs. acid ceramidase selectivity profiling
Selectivity over acid ceramidase
Off-target ceramidase activity review
Biochemical assay development (HTS, SPR)
Recombinant enzyme potency context
Positive-control benchmarking and assay consistency
SAR exploration and lead optimization
N-aryl substitution sensitivity
Potency cliff analysis and analog benchmarking
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